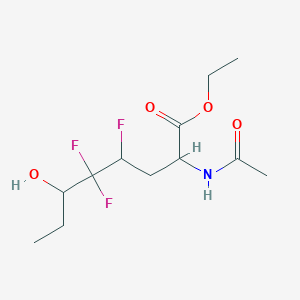
Ethyl 2-acetamido-4,5,5-trifluoro-6-hydroxyoctanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-acetamido-4,5,5-trifluoro-6-hydroxyoctanoate is a chemical compound characterized by its unique structure, which includes an ester group, a secondary amide, a hydroxyl group, and three fluorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-acetamido-4,5,5-trifluoro-6-hydroxyoctanoate typically involves multiple steps, starting from readily available precursors. The process may include the following steps:
Formation of the Octanoate Backbone: The octanoate backbone can be synthesized through a series of reactions, including esterification and amide formation.
Introduction of Fluorine Atoms: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate under specific conditions.
Hydroxylation: The hydroxyl group can be introduced through oxidation reactions using reagents like potassium permanganate or osmium tetroxide.
Acetylation: The acetamido group can be introduced through acetylation reactions using acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-acetamido-4,5,5-trifluoro-6-hydroxyoctanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The ester group can be reduced to form an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride can be used under anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
Ethyl 2-acetamido-4,5,5-trifluoro-6-hydroxyoctanoate has various applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Ethyl 2-acetamido-4,5,5-trifluoro-6-hydroxyoctanoate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The hydroxyl and acetamido groups can form hydrogen bonds with biomolecules, influencing their activity and function.
Comparison with Similar Compounds
Ethyl 2-acetamido-4,5,5-trifluoro-6-hydroxyoctanoate can be compared with similar compounds such as:
Ethyl 2-acetamido-4,5,5-trifluorohexanoate: Lacks the hydroxyl group, which may affect its reactivity and biological activity.
Ethyl 2-acetamido-4,5,5-trifluoro-6-methoxyoctanoate: Contains a methoxy group instead of a hydroxyl group, which can influence its chemical properties and interactions.
Ethyl 2-acetamido-4,5,5-trifluoro-6-chlorooctanoate:
This compound stands out due to its unique combination of functional groups, which confer specific chemical and biological properties.
Properties
CAS No. |
91853-49-5 |
|---|---|
Molecular Formula |
C12H20F3NO4 |
Molecular Weight |
299.29 g/mol |
IUPAC Name |
ethyl 2-acetamido-4,5,5-trifluoro-6-hydroxyoctanoate |
InChI |
InChI=1S/C12H20F3NO4/c1-4-10(18)12(14,15)9(13)6-8(16-7(3)17)11(19)20-5-2/h8-10,18H,4-6H2,1-3H3,(H,16,17) |
InChI Key |
FSWCMCGPPPPGRK-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(C(CC(C(=O)OCC)NC(=O)C)F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


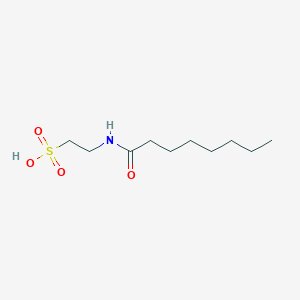
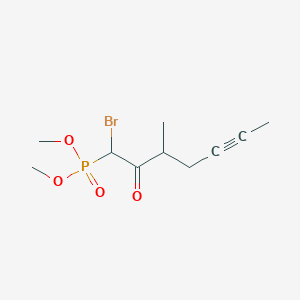
![6-(Pent-2-EN-1-YL)-1,4-dioxaspiro[4.4]non-7-ene](/img/structure/B14366495.png)

![1-Phenyl-1-sulfanylideneoctahydro-4H-1lambda~5~-cyclopenta[b]phosphinin-4-one](/img/structure/B14366506.png)
![1,2-Dimethoxy-4-[2-(2-methoxyphenoxy)ethyl]benzene](/img/structure/B14366520.png)


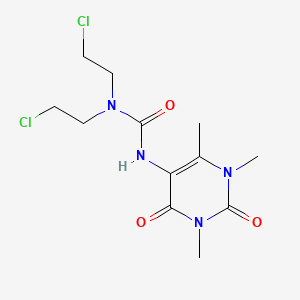
diphenylsilane](/img/structure/B14366539.png)

![3,9-Bis[2-(dodecylsulfanyl)hexyl]-2,4,8,10-tetraoxaspiro[5.5]undecane](/img/structure/B14366557.png)
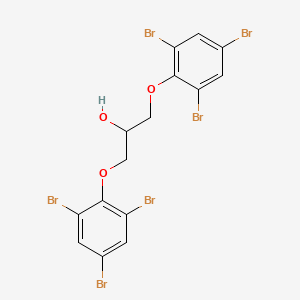
![2,6-Bis[2-(4-nitrophenyl)ethenyl]naphthalene](/img/structure/B14366567.png)
